Elacestrant

Catalog No.
S007327
CAS No.
722533-56-4
M.F
C30H38N2O2
M. Wt
458.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elacestrant

CAS Number

722533-56-4

Product Name

Elacestrant

IUPAC Name

(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

Molecular Formula

C30H38N2O2

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1

InChI Key

SIFNOOUKXBRGGB-AREMUKBSSA-N

SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O

Synonyms

(6R)-6-(2-(ethyl((4-(2-(ethylamino)ethyl)phenyl)methyl)amino)-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol, elacestrant

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O

Isomeric SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O

Description

The exact mass of the compound Elacestrant is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Tetrahydronaphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Elacestrant, marketed under the brand name Orserdu, is a selective estrogen receptor degrader (SERD) primarily used in the treatment of estrogen receptor-positive breast cancer. It selectively binds to the estrogen receptor-alpha (ERα), antagonizing its activity and promoting its degradation. This mechanism is particularly beneficial for patients with breast cancer that has become resistant to other forms of endocrine therapy, such as selective estrogen receptor modulators and aromatase inhibitors. Elacestrant was approved for use in the United States in January 2023 and in the European Union in September 2023, marking a significant advancement in breast cancer treatment options .

Elacestrant functions by targeting estrogen receptors (ERs), particularly ER alpha (ERα) []. Estrogen promotes the growth of some breast cancers. By binding to ERs, Elacestrant blocks estrogen from attaching and reduces its stimulating effects []. Additionally, Elacestrant is categorized as a SERD because it promotes the degradation of ERs, further limiting their influence on cancer cells [].

Physical and Chemical Properties

Data on the specific physical and chemical properties of Elacestrant, such as melting point, boiling point, and solubility, is not publicly available at this time.

Clinical trials have identified potential side effects associated with Elacestrant, including musculoskeletal pain, nausea, fatigue, and liver enzyme changes []. Further research is ongoing to fully understand the safety profile of Elacestrant [].

Mechanism of Action

Unlike traditional anti-estrogen therapies like Tamoxifen, which block estrogen receptors, Elacestrant works by degrading them. Estrogen receptors are proteins found in some breast cancer cells that promote tumor growth. By degrading these receptors, Elacestrant aims to prevent the cancer cells from receiving growth signals from estrogen [].

This mechanism may be particularly beneficial for patients whose tumors have developed resistance to other endocrine therapies. Resistance can occur when mutations arise in the estrogen receptor, rendering it insensitive to traditional blockers. Studies suggest Elacestrant may still be effective in these cases [].

Clinical Trials

The most prominent clinical trial for Elacestrant is the Phase 3 EMERALD study (NCT03778931). This randomized, open-label trial compared Elacestrant to standard of care endocrine monotherapy in patients with ER-positive, HER2-negative advanced or metastatic breast cancer who had already received prior hormonal therapy [].

Results from the EMERALD trial published in the Journal of Clinical Oncology showed that Elacestrant demonstrated a statistically significant improvement in progression-free survival compared to standard care []. This suggests that Elacestrant may be a promising new treatment option for patients with advanced breast cancer.

Elacestrant's chemical formula is C30H38N2O2C_{30}H_{38}N_{2}O_{2}, with a molar mass of approximately 458.646 g/mol. Its mechanism of action involves binding to ERα, leading to the inhibition of estradiol-mediated cell proliferation and degradation of the receptor through the proteasomal pathway. Unlike traditional endocrine therapies, elacestrant does not merely block the receptor but actively promotes its turnover, thereby disrupting downstream signaling pathways critical for tumor growth .

Elacestrant exhibits potent anti-estrogenic activity, particularly in estrogen receptor-positive breast cancer models. In vitro studies have shown that it can inhibit cell proliferation induced by estradiol and induce ERα degradation. Its selectivity for ERα over ERβ (with half maximal inhibitory concentrations of 48 nmol/L versus 870 nmol/L) underscores its targeted action against breast cancer cells while minimizing effects on other tissues . Furthermore, elacestrant has demonstrated efficacy against tumors harboring specific mutations in the estrogen receptor gene (ESR1), which are associated with endocrine resistance .

Elacestrant is primarily indicated for patients with advanced or metastatic estrogen receptor-positive breast cancer, especially those who have developed resistance to other therapies. Its oral bioavailability makes it a convenient alternative to injectable SERDs like fulvestrant. Clinical studies have shown that elacestrant can reduce tumor size and improve progression-free survival rates in heavily pretreated populations .

Elacestrant is known to interact with various cytochrome P450 enzymes, particularly CYP3A4, which is responsible for its metabolism. Co-administration with strong CYP3A4 inhibitors can increase elacestrant exposure and potentially heighten the risk of adverse reactions, while inducers may reduce its effectiveness by decreasing plasma levels . Additionally, elacestrant acts as an inhibitor of P-glycoprotein and breast cancer resistance protein, influencing the pharmacokinetics of co-administered drugs .

Several compounds exhibit similar mechanisms of action or therapeutic applications as elacestrant:

CompoundTypeMechanism of ActionUnique Features
FulvestrantSelective Estrogen Receptor DegraderBinds to ERα, promotes degradationRequires intramuscular injection; lower oral bioavailability
TamoxifenSelective Estrogen Receptor ModulatorBlocks ER activity; partial agonistOral administration; potential agonistic effects on endometrium
AnastrozoleAromatase InhibitorInhibits aromatase enzyme, reducing estrogen productionPrimarily used for postmenopausal women; does not target ER directly
LetrozoleAromatase InhibitorSimilar to Anastrozole; inhibits estrogen synthesisAlso used in postmenopausal women; non-selective for ER

Elacestrant's unique profile includes its oral bioavailability and ability to cross the blood-brain barrier, allowing it to target metastases effectively. Its distinct mechanism as a SERD provides a therapeutic option for patients who have developed resistance to other hormonal therapies .

XLogP3

6.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

458.293328459 g/mol

Monoisotopic Mass

458.293328459 g/mol

Heavy Atom Count

34

UNII

FM6A2627A8

Drug Indication

Elacestrant is indicated for the treatment of postmenopausal women or adult men with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer with disease progression following at least one line of endocrine therapy. Elacestrant is indicated for the same in the EU, with an additional requirement that patients trial a CDK 4/6 inhibitor as a prior line of therapy.
Orserdu monotherapy is indicated for the treatment of postmenopausal women, and men, with estrogen receptor (ER) positive, HER2-negative, locally advanced or metastatic breast cancer with an activating ESR1 mutation who have disease progression following at least one line of endocrine therapy including a CDK 4/6 inhibitor.

Pharmacology

Elacestrant is an orally available, selective estrogen receptor degrader (SERD) and selective estrogen receptor modulator (SERM), with potential antineoplastic and estrogen-like activities. Upon oral administration of higher doses of elacestrant, this agent acts as a SERD, which binds to the estrogen receptor (ER) and induces a conformational change that results in the degradation of the receptor. This may inhibit the growth and survival of ER-expressing cancer cells. At lower doses of this agent, RAD1901 acts as a SERM and has estrogen-like effects in certain tissues, which can both reduce hot flashes and protect against bone loss. In addition, elacestrant is able to cross the blood-brain barrier (BBB).

Mechanism of Action

Elacestrant is an oral selective estrogen receptor degrader (SERD) that binds to estrogen receptor-alpha (ERα). Breast tumors that express ERα depend on estrogen-mediated growth signaling; therefore, endocrine therapies that target the estrogen receptor (ER) are commonly used in the treatment of this type of cancer. SERDs are a type of endocrine therapy that antagonizes the transcriptional activity of the ER and promotes its degradation. In ER-positive (ER+) HER2-negative (HER2-) breast cancer cells, elacestrant inhibits 17β-estradiol-mediated cell proliferation and induces ERα degradation through the proteasomal pathway. Elacestrant also slows ER nuclear translocation and promotes ER turnover, disrupting downstream signaling. Elacestrant has _in vitro_ and _in vivo_ anti-tumor activity in ER+ HER2- breast cancer models resistant to fulvestrant and cyclin-dependent kinase 4/6 inhibitors, as well as cancer models with estrogen receptor 1 gene (ESR1) mutations.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A1 (ESR1) [HSA:2099] [KO:K08550]

Other CAS

722533-56-4

Absorption Distribution and Excretion

With the recommended dosage of 345 mg once daily, elacestrant has a steady-state Cmax of 119 ng/mL and an AUC0-24h of 2440 ng⋅h/mL. The Cmax and AUC of elacestrant increase more than dose-proportional between 43 mg and 862 mg once daily (0.125 to 2.5 times the approved recommended dosage). By day 6, elacestrant reaches steady-state and has a 2-fold mean accumulation ratio based on AUC0-24h. The tmax of elacestrant goes from 1 to 4 hr, and its oral bioavailability is approximately 10%. Compared to a fasted state, the Cmax and AUC of elacestrant (345 mg) were 42% and 22% higher, respectively, when administered with a high-fat meal (800 to 1000 calories, 50% fat).
Elacestrant is mainly eliminated through feces and urine. Approximately 82% was recovered in feces (34% unchanged), and 7.5% was recovered in urine (< 1% unchanged) following a single radiolabeled oral dose of 345 mg.
Elacestrant has an apparent volume of distribution of 5800 L.
Elacestrant has an estimated clearance of 186 L/hr and a renal clearance of ≤ 0.14 L/hr.

Metabolism Metabolites

Elacestrant is metabolized in the liver, mainly by CYP3A4 and, to a lesser extent, by CYP2A6 and CYP2C9.

Wikipedia

Elacestrant
CP-944629

Biological Half Life

The elimination half-life of elacestrant is 30 to 50 hours.

Use Classification

Human drugs -> Endocrine therapy -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2023-09-12
[1]. Garner F, et al. RAD1901: a novel, orally bioavailable selective estrogen receptor degrader that demonstrates antitumor activity in breast cancer xenograft models. Anticancer Drugs. 2015 Oct;26(9):948-56.

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